molecular formula C14H16ClNO B1348313 (2-Methoxyphenyl)(phenyl)methanamine hydrochloride CAS No. 5267-45-8

(2-Methoxyphenyl)(phenyl)methanamine hydrochloride

Cat. No.: B1348313
CAS No.: 5267-45-8
M. Wt: 249.73 g/mol
InChI Key: GQEJMTFEMHYJCO-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(phenyl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a methoxy-substituted aromatic ring (2-methoxyphenyl) and a phenyl group attached to a methanamine core. For instance, the positional isomer (4-Methoxyphenyl)(phenyl)methanamine hydrochloride (CAS 5267-46-9) has a molecular formula of C₁₄H₁₅NO·HCl and a molecular weight of 249.74 g/mol . The 2-methoxy analog likely shares similar physicochemical properties, such as solubility in polar aprotic solvents (e.g., DMSO, methanol) and chloroform .

This compound class is frequently explored in medicinal chemistry due to the methoxy group’s electron-donating effects, which modulate receptor binding and metabolic stability. For example, diphenylmethanamine derivatives are known intermediates in synthesizing antidepressants (e.g., sertraline) and ligands for neurotransmitter receptors .

Properties

IUPAC Name

(2-methoxyphenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11;/h2-10,14H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEJMTFEMHYJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327265
Record name (2-Methoxyphenyl)(phenyl)methanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-45-8
Record name (2-Methoxyphenyl)(phenyl)methanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)(phenyl)methanamine hydrochloride typically involves the reaction of (2-methoxyphenyl)magnesium bromide with benzyl cyanide, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by purification steps such as recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Formation of (2-methoxyphenyl)benzaldehyde.

    Reduction: Formation of (2-methoxyphenyl)(phenyl)methanol.

    Substitution: Formation of various substituted (2-methoxyphenyl)(phenyl)methanamine derivatives.

Scientific Research Applications

Chemistry

(2-Methoxyphenyl)(phenyl)methanamine hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Biology

The compound is studied for its potential effects on biological systems, particularly its role in enzyme inhibition and receptor binding. Notably, it has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Medicine

Investigations into the therapeutic properties of this compound have highlighted its potential analgesic and anti-inflammatory effects. Research has indicated that it may function as an inhibitor or modulator of specific molecular targets, impacting various biochemical pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study on phenolic compounds similar to this compound revealed significant antitumor activity linked to specific substituents on the phenolic rings. This suggests potential efficacy in cancer treatment.
  • Enzyme Inhibition : Research evaluating related compounds' inhibitory effects on acetylcholinesterase demonstrated promising results, indicating potential applications in treating neurodegenerative diseases.
  • Antibacterial Properties : The antibacterial activity of derivatives containing the methoxy group was assessed against various bacterial strains. Modifications to the phenyl ring were found to enhance antibacterial efficacy.

Predictive Models and Pharmacological Profiles

Advanced computational methods have been employed to predict the pharmacological profiles of this compound. These models suggest activities such as:

  • Serotonin Receptor Agonism : Some analogs are identified as selective agonists for serotonin receptors, crucial for mood regulation.
  • Radical Scavenging Activity : The compound's potential as an antioxidant has been investigated, showing effectiveness in scavenging free radicals.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride

  • Structure : Methoxy group at the para-position on the phenyl ring.
  • Molecular Formula: C₁₄H₁₅NO·HCl .
  • Key Differences: The para-methoxy substitution reduces steric hindrance compared to the ortho-substituted target compound.

Halogen-Substituted Analogs

(4-Bromophenyl)(phenyl)methanamine Hydrochloride

  • Structure : Bromine replaces the methoxy group at the para-position.
  • Molecular Formula : C₁₃H₁₃BrClN .
  • Key Differences : The bromine atom introduces steric bulk and electron-withdrawing effects, which may reduce solubility but improve binding affinity to hydrophobic pockets in enzymes or receptors .

2-Fluoro-5-methoxyphenylmethanamine Hydrochloride

  • Structure : Fluorine at the ortho-position and methoxy at the meta-position.
  • Molecular Formula: C₈H₁₁ClFNO .
  • Key Differences: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to non-halogenated analogs. The dual substitution pattern may confer selectivity for specific biological targets .

Structurally Related Methanamine Derivatives

(2-Methoxyphenyl)methanamine Hydrochloride

  • Structure : Lacks the diphenyl moiety; only a 2-methoxybenzyl group.
  • Synthesis : Prepared via catalytic reduction of 2-methoxybenzamide using HBPin and a potassium-based catalyst, yielding 50% isolated product .
  • Key Differences : The absence of the second phenyl group reduces lipophilicity, impacting blood-brain barrier penetration and receptor interaction profiles .

Diphenhydramine Hydrochloride

  • Structure: Ethanolamine derivative with a benzhydryl group.
  • Molecular Formula: C₁₇H₂₁NO·HCl .
  • Key Differences: The ethanolamine backbone and benzhydryl ether linkage confer antihistaminic activity, distinct from the simpler methanamine scaffold of the target compound .

Pharmacologically Active Analogs

25T-NBOMe (2b)

  • Structure : Incorporates a 2-methoxybenzyl group attached to a phenethylamine core.
  • Key Differences : The extended alkyl chain and additional methoxy substitution enhance serotonin receptor (5-HT₂A) agonism, highlighting the importance of substitution patterns in bioactivity .

HBK Series Piperazine Derivatives

  • Structure: Piperazine-linked 2-methoxyphenyl compounds with varied phenoxy substituents.
  • Key Differences : The piperazine ring introduces basicity and conformational flexibility, improving interaction with G protein-coupled receptors (e.g., dopamine D₂/D₃) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Feature
(2-Methoxyphenyl)(phenyl)methanamine HCl* C₁₄H₁₅NO·HCl ~249.74 DMSO, Methanol, Chloroform Ortho-methoxy, diphenyl
(4-Methoxyphenyl)(phenyl)methanamine HCl C₁₄H₁₅NO·HCl 249.74 Chloroform, Methanol Para-methoxy
(4-Bromophenyl)(phenyl)methanamine HCl C₁₃H₁₃BrClN 298.61 Not reported Bromo substitution
Diphenhydramine HCl C₁₇H₂₁NO·HCl 291.82 Water, Ethanol Benzhydryl ether, ethanolamine

*Estimated based on isomer data .

Biological Activity

(2-Methoxyphenyl)(phenyl)methanamine hydrochloride is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group attached to a phenyl ring, which influences its reactivity and biological interactions. The compound can undergo various chemical transformations, such as oxidation to form (2-methoxyphenyl)benzaldehyde or reduction to yield (2-methoxyphenyl)(phenyl)methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This compound may function as an inhibitor or modulator , impacting various biochemical pathways. The exact molecular targets often depend on the context of use and the specific biological systems being studied.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study comparing its activity with similar compounds found that it displayed significant inhibitory effects against Staphylococcus aureus, comparable to standard antibiotics like streptomycin .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including HeLa and Vero cells. The results indicate moderate cytotoxicity, with the compound demonstrating selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells .

Cell Line IC50 (µM)
HeLa25
Vero>50

3. Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic properties, particularly in analgesic and anti-inflammatory contexts. Its structural similarity to other bioactive compounds suggests it may interact with pain pathways and inflammatory mediators .

Case Study 1: Antimicrobial Activity

A study explored the effectiveness of this compound against various bacterial strains. The findings highlighted its potential as an alternative treatment option in combating antibiotic-resistant bacteria, specifically noting enhanced activity against S. aureus compared to traditional antibiotics .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were evaluated using different cancer cell lines. The results indicated that while the compound exhibited some cytotoxicity, further modifications might enhance its selectivity and potency against cancer cells without affecting normal cells adversely .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, a comparison was made with structurally related compounds:

Compound Activity Profile
(4-Chloro-2-methoxyphenyl)(phenyl)methanamineHigher antibacterial activity
(2-Methoxyphenyl)ethylamineModerate analgesic effects
3,4-DimethoxyphenethylamineStronger interaction with serotonin receptors

This comparison underscores the distinct reactivity patterns and therapeutic potentials of this compound relative to its analogs.

Q & A

Q. What are the recommended methods for synthesizing (2-Methoxyphenyl)(phenyl)methanamine hydrochloride in a laboratory setting?

A transition metal-free catalytic reduction method using a potassium complex (2 mol%) and HBPin in dry toluene can yield the compound at 50% efficiency. Ensure anhydrous conditions and monitor reaction progress via TLC or NMR .

Q. How should researchers handle and store this compound to ensure stability?

Store at −20°C in airtight, light-resistant containers. Use desiccants to prevent moisture absorption, as decomposition occurs above 206°C. Avoid exposure to oxidizing agents .

Q. What personal protective equipment (PPE) is required when handling this compound?

Use NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), OSHA-compliant safety goggles, and lab coats. Conduct work in a fume hood to minimize inhalation risks .

Q. What first-aid measures are recommended for accidental exposure?

  • Eye contact: Flush with water for 10–15 minutes; consult an ophthalmologist.
  • Skin contact: Wash with soap/water for 15 minutes; remove contaminated clothing.
  • Ingestion: Rinse mouth and seek immediate medical attention. Monitor symptoms for 48 hours post-exposure .

Advanced Research Questions

Q. How can catalytic reduction of primary amides be optimized to improve yield?

Adjust catalyst loading (1–5 mol%), solvent polarity (e.g., switch to THF for faster kinetics), and reaction temperature (60–80°C). Pre-drying solvents and substrates enhances efficiency .

Q. What analytical techniques validate the purity and structure of this compound?

  • 1H NMR: Use DMSO-d6 to confirm aromatic protons and amine groups (δ 6.8–7.5 ppm for phenyl; δ 3.3–3.7 ppm for methoxy) .
  • HPLC-MS: Compare retention times and m/z ratios against standards.
  • Elemental Analysis: Verify C, H, N, Cl content to assess purity (>95%).

Q. How can spectral data discrepancies (e.g., NMR/MS) be resolved during analysis?

  • Re-run spectra with deuterated solvents to eliminate solvent peaks.
  • Cross-reference with computational models (DFT or MD simulations) for predicted chemical shifts.
  • Use high-resolution MS to distinguish isobaric impurities .

Q. What reaction pathways enable functionalization of this compound?

  • Oxidation: Use KMnO4/H2SO4 to convert amines to nitro groups.
  • Reduction: LiAlH4 selectively reduces amides to secondary amines.
  • Substitution: Halogenation (e.g., Br2/FeBr3) at the phenyl ring for downstream coupling reactions .

Q. How do steric and electronic effects influence its reactivity in click chemistry applications?

The methoxy group’s electron-donating nature enhances para-substitution selectivity. Steric hindrance from the phenyl group may slow reaction kinetics in bulky tetrazine couplings .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Standardize starting material purity (≥98%).
  • Implement in-situ monitoring (e.g., FTIR for intermediate formation).
  • Optimize workup protocols (e.g., recrystallization in ethanol/water mixtures) .

Data Contradiction and Troubleshooting

Q. How should conflicting toxicity data (e.g., acute vs. chronic effects) be addressed?

  • Conduct dose-response studies in model organisms (e.g., zebrafish or cell lines) to establish LD50/IC50 values.
  • Cross-validate using OECD guidelines for chemical safety assessment .

Q. Why might catalytic reduction yield drop below 50%?

Common issues include moisture contamination (hydrolyzes HBPin), insufficient catalyst activation, or side reactions (e.g., over-reduction). Use molecular sieves and inert atmosphere (N2/Ar) .

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